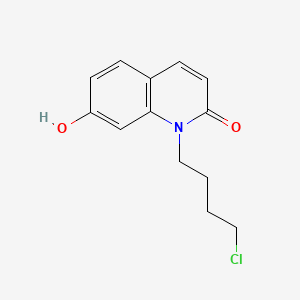
1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one typically involves the reaction of 7-hydroxyquinolin-2(1H)-one with 4-chlorobutyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 7-position can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
科学研究应用
1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biochemical pathways, thereby exerting its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
7-Hydroxyquinolin-2(1H)-one: Lacks the 4-chlorobutyl group but shares the quinoline core structure.
4-Chlorobutylquinoline: Lacks the hydroxyl group at the 7-position.
Quinoline Derivatives: Various derivatives with different substituents at the 2, 4, and 7 positions.
Uniqueness
1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one is unique due to the presence of both the 4-chlorobutyl group and the hydroxyl group at the 7-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific disciplines.
属性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
1-(4-chlorobutyl)-7-hydroxyquinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-7-1-2-8-15-12-9-11(16)5-3-10(12)4-6-13(15)17/h3-6,9,16H,1-2,7-8H2 |
InChI 键 |
ZUBWLXSPKBNRLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


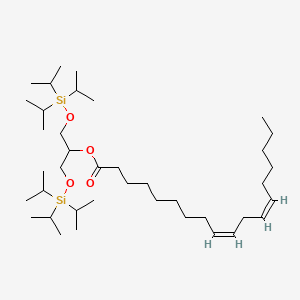
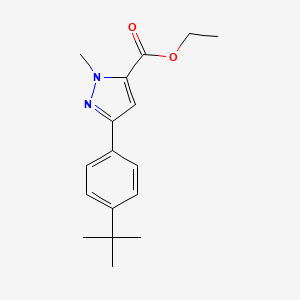
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)

![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
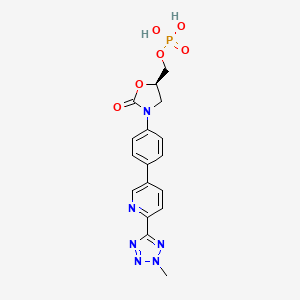
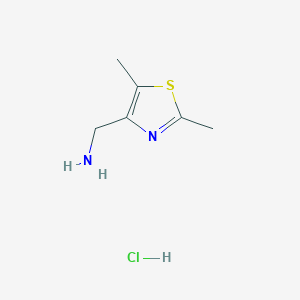
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

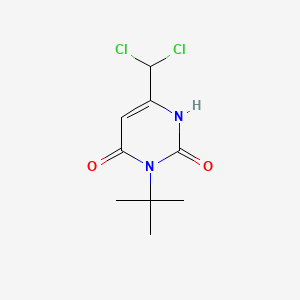
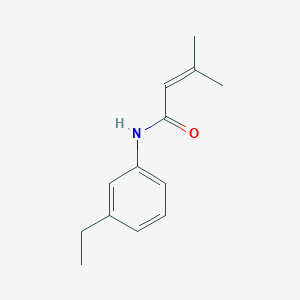
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

